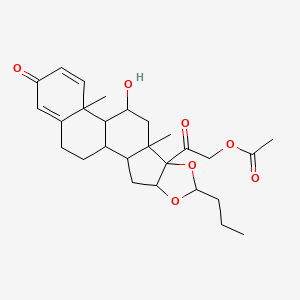

21-Acetoxy-11b-hydroxy-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione

Description

Budesonide itself is a non-halogenated corticosteroid used in treating inflammatory lung diseases such as asthma and COPD. The compound’s structure features:

- 11β-hydroxy group: Critical for glucocorticoid receptor binding.

- 16α,17α-propylmethylenedioxy group: A cyclic acetal protecting group influencing metabolic stability.

- 21-acetoxy group: An ester modification that may alter pharmacokinetics compared to hydroxylated derivatives.

This impurity is pharmacologically relevant due to its structural similarity to Budesonide, though its bioactivity and toxicity profiles remain less studied .

Properties

IUPAC Name |

[2-(11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIYSFVNRMBENV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Oxidation and Acetylation of Pregnane Derivatives

Step 1: Preparation of Pregnane Precursors

- The process begins with 16α-hydroxy-prednisolone or related intermediates, which are obtained through known fermentation or chemical oxidation methods.

- For example, as per patent US6103895A, 5-pregnane-3-ol-11,20-dione derivatives are oxidized to introduce hydroxyl groups at specific positions.

Step 2: Hydroxylation at 11β and 16α Positions

- Hydroxyl groups are introduced via oxidation using reagents such as sodium hypochlorite or peracids, under controlled conditions to ensure regioselectivity.

- Example: The conversion of 16α-hydroxy-prednisolone acetate to 11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione involves oxidation with sodium hypochlorite, followed by purification.

Step 3: Propylmethylenediox Group Introduction

- The key step involves forming the methylenedioxy bridge between the 16α and 17α positions.

- This is achieved through reaction with suitable aldehydes or ketones in the presence of acid catalysts, facilitating cyclization to form the methylenedioxy ring.

- Alternatively, the use of protected diol intermediates followed by cyclization under dehydrating conditions (e.g., polyphosphoric acid) can be employed.

Step 4: Acetylation at the 21-Position

- The hydroxyl group at the 21-position is acetylated using acetic anhydride in the presence of a base like pyridine or a catalytic amount of acid.

- The process is typically performed under inert atmosphere at low temperature to prevent side reactions.

Data Table 1: Typical Reaction Conditions for Acetylation

| Step | Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | Dichloromethane | 0–25°C | 85–95 | Controlled addition, inert atmosphere |

Enzymatic and Fermentation-Based Approaches

- Some methods utilize microbial fermentation to produce steroidal intermediates with specific hydroxylation patterns.

- For example, the process disclosed in patent EP-B-322630 involves fermentation to generate 11β-21-dihydroxy-2'-methyl-5'βH-pregna-1,4-dieno[17,16-d-]oxazoline-3,20-dione, which can be further chemically modified.

Synthesis via Sequential Functionalization and Cyclization

The formation of the propylmethylenediox group at 16α,17α can be achieved through a sequence involving:

- Introduction of aldehyde or ketone functionalities at the 16α and 17α positions.

- Cyclization with diols or suitable reagents to form the methylenedioxy ring.

For example, reaction with 1,2-dihalogenated compounds followed by cyclization under basic or acidic conditions.

Data Table 2: Key Reagents for Ring Formation

| Reagent | Role | Conditions | Reference |

|---|---|---|---|

| Formaldehyde | Methylene donor | Acidic catalysis | Literature |

| Polyphosphoric acid | Cyclization catalyst | Elevated temperature | Patent US6103895A |

Notable Research Discoveries

- Patent US6103895A describes a process involving oxidation of steroidal intermediates, followed by acetylation to produce the target compound.

- Patent CN116490512A emphasizes a multi-step synthesis involving aldol reactions, oxidation, and esterification, suitable for industrial scale.

- Chemical syntheses of related compounds such as budesonide and prednisolone derivatives provide insights into functional group manipulations applicable here.

Data Summary and Comparative Table

| Methodology | Starting Material | Key Reactions | Final Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Chemical oxidation + acetylation | Pregnane derivatives | Hydroxylation, cyclization, acetylation | 70–90% | Well-established, scalable | Multiple steps, requires strict control |

| Fermentation + chemical modification | Microbial steroid intermediates | Enzymatic hydroxylation, oxidation | Variable | Environmentally friendly | Less control over stereochemistry |

| Sequential functionalization | Steroid precursors | Aldol reactions, ring closure | 60–85% | High specificity | Complex reaction conditions |

Chemical Reactions Analysis

Types of Reactions

Budesonide 21-acetate undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of ketone groups.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include perchloric acid as a catalyst for aldolization and various solvents like 1,4-dioxane . The reaction conditions are typically optimized to achieve the desired product yield and purity.

Major Products Formed

The major products formed from these reactions include different epimers of budesonide, which can be separated and purified for further use .

Scientific Research Applications

Budesonide 21-acetate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying glucocorticoid synthesis and reactions.

Biology: Investigated for its effects on cellular processes and gene expression.

Industry: Employed in the formulation of various pharmaceutical products, including inhalers and nasal sprays.

Mechanism of Action

Budesonide 21-acetate exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses by inhibiting the migration of polymorphonuclear leukocytes and reversing capillary permeability . The compound also stabilizes lysosomal membranes, preventing the release of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 21-Acetoxy-11β-hydroxy-16α,17α-propylmethylenedioxpregna-1,4-diene-3,20-dione and related corticosteroids:

*Molecular formula estimated based on structural analogs.

Structural and Functional Insights

Acetal/Protecting Groups: The 16α,17α-propylmethylenedioxy group in the target compound contrasts with Budesonide’s butylidenedioxy group. This minor difference in acetal chain length may influence metabolic stability. For instance, Budesonide’s butylidenedioxy group is cleaved in vivo to form 16α-hydroxyprednisolone, a metabolite with reduced activity . Propylmethylenedioxy analogs may exhibit slower hydrolysis, though this remains unverified. Isopropylidenedioxy (e.g., Triamcinolone Acetonide) and methylenedioxy groups (e.g., Flumetasone) demonstrate varying resistance to hepatic metabolism .

Ester Modifications: The 21-acetoxy group distinguishes the compound from Budesonide (21-OH) and Triamcinolone (21-hemisuccinate).

Halogenation :

- Unlike 9-fluoro (Betamethasone) or 9-chloro (Beclomethasone) analogs, the target compound lacks halogenation. Halogens enhance glucocorticoid receptor affinity but increase systemic toxicity risks .

Pharmacological and Metabolic Comparisons

- Receptor Binding : The 11β-hydroxy group is conserved across all compounds, but halogenation (e.g., 9-F in Betamethasone) or 16-methylation (e.g., Mometasone) significantly enhances potency . The target compound’s lack of halogenation suggests weaker activity.

- Metabolism: Budesonide’s butylidenedioxy group is metabolized to 16α-hydroxyprednisolone, whereas isopropylidenedioxy (Triamcinolone) resists cleavage in human liver fractions . The propylmethylenedioxy group’s fate remains unstudied.

- Impurity Profile : As an impurity, the target compound’s 21-acetoxy group may arise from incomplete deprotection during Budesonide synthesis .

Research Findings and Data

- Synthetic Pathways : details epoxidation and oxime formation in related pregnadiene derivatives, suggesting methodologies applicable to synthesizing the target compound’s core structure .

- Analytical Data : While specific spectral data (NMR, MS) for the target compound are absent in evidence, analogs like Budesonide and Betamethasone are characterized by distinct IR (C=O at ~1700 cm⁻¹) and MS (m/z 430 for Budesonide) profiles .

- Regulatory Status : The compound is listed as a Budesonide impurity in pharmacopeial standards, emphasizing the need for rigorous HPLC/GC-MS monitoring in drug formulations .

Biological Activity

21-Acetoxy-11β-hydroxy-16α,17α-propylmethylenedioxpregna-1,4-diene-3,20-dione, commonly referred to as Budesonide EP Impurity K (CAS No. 51333-05-2), is a synthetic glucocorticoid derivative related to Budesonide. This compound has garnered interest due to its potential biological activities, particularly in anti-inflammatory and immunosuppressive applications.

- Molecular Formula : C27H36O7

- Molecular Weight : 472.57 g/mol

- CAS Number : 51333-05-2

Anti-inflammatory Properties

Research indicates that 21-Acetoxy-11β-hydroxy-16α,17α-propylmethylenedioxpregna-1,4-diene-3,20-dione exhibits significant anti-inflammatory effects. It acts by inhibiting pro-inflammatory cytokines and mediators, which are crucial in the pathogenesis of various inflammatory diseases. In studies involving animal models of inflammation, this compound demonstrated a reduction in edema and inflammatory cell infiltration in tissues .

Immunosuppressive Effects

The compound has also been studied for its immunosuppressive properties. It modulates immune responses by affecting T-cell activation and proliferation. This makes it a candidate for therapeutic use in conditions where modulation of the immune system is beneficial, such as autoimmune diseases and organ transplantation .

Study on Metabolic Pathways

A study conducted by researchers at Nocardioides simplex VKM Ac-2033D focused on the metabolic conversion of 21-Acetoxy-pregna compounds. The research highlighted the selective production of dehydroanalogues and metabolites through enzymatic pathways involving steroid esterases. This study provided insights into the biochemical behavior of the compound and its potential derivatives in therapeutic applications .

Clinical Implications

In clinical settings, Budesonide is widely used for its effectiveness in treating asthma and chronic obstructive pulmonary disease (COPD). The impurity K variant has been analyzed for its role in enhancing the therapeutic index of Budesonide by potentially reducing side effects associated with glucocorticoid therapy while maintaining efficacy .

Summary of Biological Activities

Q & A

Q. How can researchers validate compound purity for pharmacological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.